molecular formula C9H10N2OS B3023016 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine CAS No. 308104-99-6

5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B3023016
CAS No.: 308104-99-6
M. Wt: 194.26 g/mol
InChI Key: PLGBERAULUHQJB-UHFFFAOYSA-N
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Description

Role of Thiazole-Furan Hybrid Architectures in Bioactive Molecule Design

Thiazole-furan hybrids leverage the complementary electronic and steric properties of both rings to achieve targeted bioactivity. The thiazole ring, with its sulfur and nitrogen atoms, provides a rigid planar structure that facilitates π-π stacking and hydrogen-bonding interactions with enzymes or receptors. Meanwhile, the 5-methylfuran moiety introduces electron-donating methyl groups and oxygen heteroatoms, enhancing solubility and modulating electronic density for improved binding affinity.

For example, in antimicrobial applications, the furan’s oxygen atom participates in hydrogen bonding with bacterial cell wall components, while the thiazole’s sulfur atom disrupts redox pathways in pathogens. This synergy is evident in compounds like 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine, where the furyl-thiazole linkage demonstrates inhibitory activity against Staphylococcus aureus by targeting penicillin-binding proteins. Structural analyses of such hybrids reveal that the methyl group at the furan’s 5-position sterically shields the thiazole’s amine group, reducing metabolic degradation and prolonging half-life in vivo.

The design principles for these hybrids prioritize:

  • Regioselective functionalization : Introducing substituents at specific positions on the thiazole (e.g., C-2 amine) and furan (e.g., C-5 methyl) to optimize steric and electronic profiles.
  • Conformational rigidity : The fused ring system minimizes rotational freedom, ensuring precise orientation of pharmacophoric groups during target engagement.
  • Bioisosteric replacement : Substituting furan with other heterocycles like pyrrole or thiophene to fine-tune lipophilicity and binding kinetics.

Recent computational studies highlight the furan-thiazole scaffold’s adaptability; molecular docking simulations show that 5-[(5-methylfuran-2-yl)methyl]-1,3-thiazol-2-amine adopts a low-energy conformation when bound to the ATP-binding site of kinase enzymes, suggesting potential as a tyrosine kinase inhibitor.

Historical Evolution of Aminothiazole Derivatives in Pharmacological Research

Aminothiazoles emerged as pharmacologically relevant scaffolds in the mid-20th century with the discovery of sulfathiazole, a sulfonamide antibiotic. The 2-aminothiazole core became a template for antiviral, anticancer, and anti-inflammatory agents due to its ability to mimic purine bases and interfere with nucleic acid synthesis. Early synthetic routes relied on the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas—a method still employed in modern workflows with microwave-assisted modifications.

The integration of furan rings into aminothiazoles began in the 1980s, driven by the need to enhance blood-brain barrier permeability in neuroactive compounds. For instance, 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine (PubChem CID 2113305) was among the first furyl-thiazoles evaluated for anticonvulsant activity, leveraging furan’s lipophilicity to improve CNS uptake. Advances in spectroscopic characterization, particularly $$^{13}\text{C}$$ NMR and high-resolution mass spectrometry, enabled precise structural elucidation of these hybrids, confirming regiochemical outcomes in complex syntheses.

Modern innovations include:

  • Green chemistry approaches : Using SiO$$2$$-NaHSO$$4$$ catalysts under solvent-free microwave conditions to synthesize 2-amino-5-aryl thiazoles with >85% yields.
  • Structure-activity relationship (SAR) studies : Systematic substitution at the thiazole’s C-4 and C-5 positions to correlate electronic effects with antimicrobial potency.
  • Hybridization with bioactive fragments : Merging the aminothiazole core with known pharmacophores like chalcones or coumarins to multitargeted agents.

A landmark achievement was the development of methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (PubChem CID 1132801), which demonstrated dual COX-2/5-LOX inhibition, highlighting the scaffold’s potential in anti-inflammatory drug design. These historical milestones underscore the aminothiazole-furan hybrid’s enduring relevance in addressing evolving therapeutic challenges.

Properties

IUPAC Name

5-[(5-methylfuran-2-yl)methyl]-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6-2-3-7(12-6)4-8-5-11-9(10)13-8/h2-3,5H,4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGBERAULUHQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CC2=CN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350699
Record name 5-[(5-methylfuran-2-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308104-99-6
Record name 5-[(5-methylfuran-2-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 5-methylfurfuryl alcohol with thioamides under specific conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction between 5-methylfurfuryl alcohol and thioamides, leading to the formation of the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazol-2-amine derivatives are a versatile class of compounds with diverse substituents influencing their biological and chemical profiles. Below is a comparative analysis of key analogues:

Table 1: Comparative Data on Thiazol-2-amine Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Activities Reference
5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine (5-Methylfuran-2-yl)methyl (5) C₉H₁₀N₂OS 194.25 Furan-derived substituent; potential bioactivity N/A
5-Methyl-4-phenyl-1,3-thiazol-2-amine (PTZ) Methyl (5), Phenyl (4) C₁₀H₁₀N₂S 190.26 Structural simplicity; used in crystallography
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine 4-Chloro-2-fluorobenzyl (5) C₁₀H₈ClFN₂S 242.70 Halogenated benzyl group; antimicrobial potential
4-(5-Methylfuran-2-yl)-1,3-thiazol-2-amine 5-Methylfuran-2-yl (4) C₈H₈N₂OS 180.23 Furan substitution at position 4; synthetic intermediate
N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine Triarylmethyl (2) C₂₃H₁₈F₃N₂S 396.46 Bulky aryl substituent; cytotoxic activity (hypothesized)
Key Observations:

Substituent Position and Type: The position of substitution (4 vs. 5 on the thiazole ring) affects steric and electronic properties. For example, 4-substituted furan derivatives (e.g., ) may exhibit different reactivity compared to 5-substituted benzyl analogues (e.g., ). Aromatic vs.

Biological Activity :

  • While direct data on this compound are unavailable, related compounds like N-{diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (T133) demonstrate cytotoxic activity against cancer cell lines .
  • Thiazol-2-amine derivatives with phenyl or benzyl groups (e.g., PTZ ) are often explored for antimicrobial or anti-inflammatory applications due to their structural resemblance to bioactive molecules.

Synthetic Routes :

  • Coupling Reactions : describes the synthesis of thiazol-2-amine derivatives via coupling between intermediates (e.g., piperidin-4-yl-thiazol-2-amine and oxazol-2-amine) .
  • Cyclocondensation : highlights cyclization methods using thiosemicarbazide and aromatic aldehydes to form thiadiazole-2-amine derivatives, a strategy adaptable to thiazole systems .

Biological Activity

5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : N-[[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]-N-(pyridin-2-ylmethyl)propan-2-amine
  • Molecular Formula : C18H21N3OS
  • Molecular Weight : 327.4 g/mol
  • CAS Number : 1211713-23-3

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies indicate that thiazole derivatives, including this compound, show significant antibacterial properties against various strains, including E. coli and B. cereus. Some derivatives have demonstrated efficacy against resistant strains like MRSA and P. aeruginosa .
    • A comparative study revealed that certain thiazole-based compounds exhibited better antibacterial activity than traditional antibiotics .
  • Anti-inflammatory Properties :
    • Thiazoles are known for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
  • Anticancer Potential :
    • Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
  • Antioxidant Activity :
    • The compound has shown potential as an antioxidant, which may help mitigate oxidative stress in biological systems .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
  • Signal Transduction Modulation : It may act on various signaling pathways, influencing cellular responses related to inflammation and cell growth .

Case Studies

  • Antibacterial Efficacy Study :
    A study evaluated the antibacterial activity of several thiazole derivatives against resistant bacterial strains. Compound 12 from the study demonstrated superior activity compared to standard antibiotics like ampicillin and streptomycin .
  • Inflammation Model Research :
    In a model of induced inflammation, the compound significantly reduced levels of TNF-alpha in serum samples, indicating its potential as an anti-inflammatory agent .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against E. coli, MRSA
Anti-inflammatoryReduced TNF-alpha levels
AnticancerInduces apoptosis in cancer cells
AntioxidantMitigates oxidative stress

Q & A

Q. What are the established synthetic routes for 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves cyclocondensation reactions between furan-containing precursors and thioamide derivatives. A validated approach includes activating carboxylic acid intermediates (e.g., 5-methylfuran-2-carboxylic acid) with phosphorus pentachloride (PCl₅) to form reactive intermediates, followed by coupling with thioamides under inert atmospheres to prevent oxidation . Elevated temperatures (80–120°C) and solvent systems like dichloromethane or toluene are critical for achieving >70% yields. Continuous flow synthesis techniques may enhance scalability and purity in industrial settings .

Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the integration of the furan methyl group (δ ~2.3 ppm) and thiazole amine protons (δ ~5.1 ppm) .
  • X-ray Crystallography: Resolves stereoelectronic effects, such as the planarity of the thiazole ring and the spatial orientation of the furan substituent, which are critical for understanding binding interactions in biological systems .
  • Infrared (IR) Spectroscopy: Identifies characteristic vibrations like N-H stretching (~3350 cm⁻¹) and C-S bonds (~680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in biological activity (e.g., anticancer vs. antimicrobial potency) may arise from:

  • Purity Variations: Impurities in synthetic batches can skew results. Use HPLC (>95% purity) and mass spectrometry for validation .
  • Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times may alter IC₅₀ values. Standardize protocols using guidelines from the NCI-60 panel .
  • Solubility Effects: Poor aqueous solubility can reduce bioavailability. Employ co-solvents like DMSO (<1% v/v) or formulate as nanoparticles to improve delivery .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting anticancer activity?

Methodological Answer:

  • Substituent Variation: Replace the 5-methylfuran group with electron-withdrawing groups (e.g., -CF₃) or bulky tert-butyl moieties to enhance hydrophobic interactions with kinase domains .
  • Bioisosteric Replacement: Substitute the thiazole ring with oxadiazole or triazole systems to modulate metabolic stability .
  • In Silico Docking: Use tools like AutoDock Vina to predict binding affinities to targets such as EGFR or tubulin, prioritizing derivatives with lower binding energies (<-8 kcal/mol) .

Q. How can reaction conditions be optimized to mitigate side reactions during scale-up?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to reduce reaction time and byproduct formation .
  • Temperature Gradients: Implement gradual heating (e.g., 50°C → 110°C) to control exothermic intermediates .
  • Solvent Selection: Switch from polar aprotic solvents (DMF) to greener alternatives (Cyrene™) to improve sustainability without compromising yield .

Q. What computational and experimental approaches are synergistic for analyzing crystallographic data in drug design?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with observed biological activity .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···π contacts) to guide co-crystallization with target proteins .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C) to ensure compatibility with formulation processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine
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5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.